molecular formula C18H20ClN3O B13372808 2-(4-chloro-2-methylanilino)-N'-(4-methylbenzylidene)propanohydrazide

2-(4-chloro-2-methylanilino)-N'-(4-methylbenzylidene)propanohydrazide

Katalognummer: B13372808
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: BIRMJWFVDWRXSD-RGVLZGJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide is a complex organic compound characterized by its unique molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide typically involves a multi-step process. The initial step often includes the preparation of 4-chloro-2-methylaniline, which is then reacted with propanohydrazide under specific conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other anilino and benzylidene derivatives, such as:

  • 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)acetohydrazide
  • 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)butanohydrazide

Uniqueness

The uniqueness of 2-(4-chloro-2-methylanilino)-N’-(4-methylbenzylidene)propanohydrazide lies in its specific molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H20ClN3O

Molekulargewicht

329.8 g/mol

IUPAC-Name

2-(4-chloro-2-methylanilino)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H20ClN3O/c1-12-4-6-15(7-5-12)11-20-22-18(23)14(3)21-17-9-8-16(19)10-13(17)2/h4-11,14,21H,1-3H3,(H,22,23)/b20-11+

InChI-Schlüssel

BIRMJWFVDWRXSD-RGVLZGJSSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(C)NC2=C(C=C(C=C2)Cl)C

Kanonische SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(C)NC2=C(C=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.